REACTION_CXSMILES
|
OP(O)(O)=O.[Br:6][C:7]1[CH:8]=[N:9][C:10]([O:16][C:17]2[CH:22]=[CH:21][C:20]([I:23])=[CH:19][CH:18]=2)=[C:11]([CH:15]=1)[C:12]([OH:14])=O>O>[Br:6][C:7]1[CH:15]=[C:11]2[C:12](=[O:14])[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([I:23])[CH:21]=3)[O:16][C:10]2=[N:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=C(C(=O)O)C1)OC1=CC=C(C=C1)I
|
Name
|
ice
|
Quantity
|
3000 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
117.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
to stir overnight (16-18 h) at 115-120° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L 3-neck flask equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
The dark viscous mixture was cooled to 60-65° C.
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered at RT
|
Type
|
WASH
|
Details
|
The wet cake was washed with water (2×1000 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried
|
Reaction Time |
17 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)OC1=CC=C(C=C1C2=O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 326.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |